8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine
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Overview
Description
8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused triazole and benzoxazine ring system, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where different substituents can replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of high-energy-density materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . The compound may also inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Shares a similar triazole ring system and exhibits comparable biological activities.
1,3,4-Oxadiazole: Another heterocyclic compound with antimicrobial properties.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its potential as an aldose reductase inhibitor.
Uniqueness
8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine is unique due to its fused triazole and benzoxazine ring system, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.
Properties
IUPAC Name |
8-methyl-2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-2-3-8-7(4-6)13-9(5-15-8)11-12-10(13)14/h2-4H,5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZQYZCLPIMCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC3=NNC(=O)N32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541441 |
Source
|
Record name | 8-Methyl-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96753-80-9 |
Source
|
Record name | 8-Methyl-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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